![molecular formula C19H22Cl2O4 B12055261 Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)
Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether, qualitative standard, mixture of 3 isomers ortho-ortho, ortho-para, para-para, is a chemical compound used primarily as an additive in the synthesis of organosol resins. This compound helps prevent the thermal degradation of polymers during the removal of hydrochloric acid in organosol resins . It is also known by its synonym, Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether is synthesized through the reaction of Bisphenol F with epichlorohydrin under basic conditions. The reaction typically involves the use of a catalyst such as sodium hydroxide to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of Bisphenol F bis(3-chloro-2-hydroxypropyl) ether involves large-scale reactors where Bisphenol F and epichlorohydrin are reacted in the presence of a base. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include ethers and alcohols.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include primary and secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether is used in various scientific research applications, including:
Wirkmechanismus
The mechanism by which Bisphenol F bis(3-chloro-2-hydroxypropyl) ether exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an endocrine disruptor by binding to hormone receptors and interfering with normal hormonal functions. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Bisphenol A bis(2,3-dihydro
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: Similar in structure but differs in the phenyl groups attached to the central carbon atom.
Bisphenol F bis(2,3-dihydroxypropyl) ether: Similar in structure but contains hydroxyl groups instead of chlorine atoms.
Eigenschaften
Molekularformel |
C19H22Cl2O4 |
|---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
1-chloro-3-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]methyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H22Cl2O4/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,22-23H,9-13H2 |
InChI-Schlüssel |
VQXSOBIULOLCHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CCl)O)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


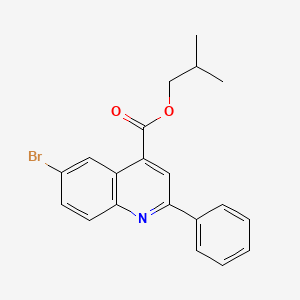
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
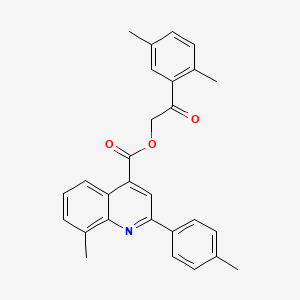
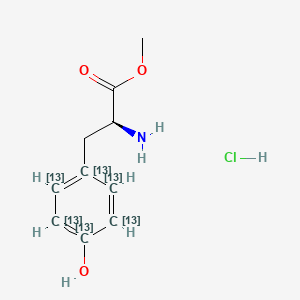
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)


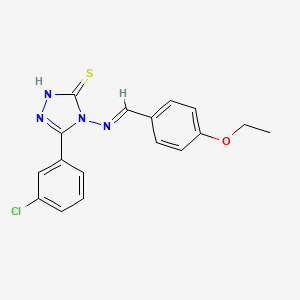
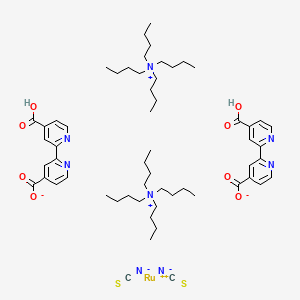
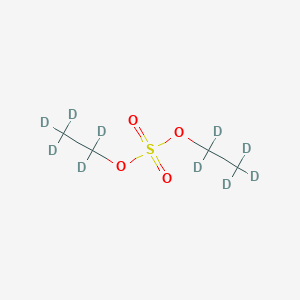
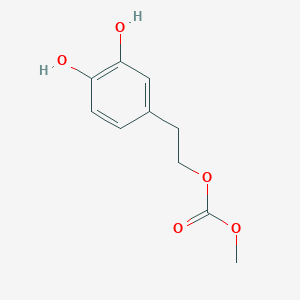

![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)

